Clorhidrato de 2,5-diaminopiridina

Descripción general

Descripción

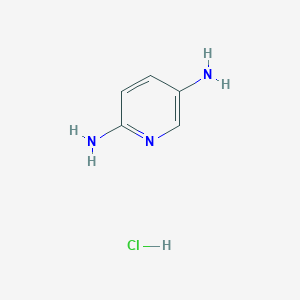

2,5-Diaminopyridine hydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 5 positions on the pyridine ring. This compound is often used in various chemical syntheses and has applications in scientific research.

Aplicaciones Científicas De Investigación

2,5-Diaminopyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: This compound can be used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 2,5-Diaminopyridine hydrochloride, also known as Amifampridine, is the presynaptic voltage-gated potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, at the neuromuscular junction .

Mode of Action

Amifampridine selectively blocks these presynaptic fast voltage-gated potassium channels . This blockade prolongs the cell membrane depolarization and action potential, leading to an increase in calcium transport into the nerve endings . The increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft .

Biochemical Pathways

The increased release of acetylcholine enhances neuromuscular transmission . This is particularly beneficial in conditions like Lambert-Eaton myasthenic syndrome (LEMS), where the release of acetylcholine is impaired due to autoantibodies against presynaptic P/Q-type voltage-gated calcium channels .

Pharmacokinetics

Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . It was demonstrated in clinical studies involving healthy volunteers that the pharmacokinetics and systemic exposure to amifampridine is affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype, which is subject to genetic variation .

Result of Action

The increased acetylcholine release at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness, which are common symptoms in conditions like LEMS .

Action Environment

The action, efficacy, and stability of 2,5-Diaminopyridine hydrochloride can be influenced by various environmental factors. For instance, genetic variations in NAT enzymes can affect the drug’s metabolism and systemic exposure . Additionally, the drug should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Métodos De Preparación

2,5-Diaminopyridine hydrochloride can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst . The reaction typically involves hydrogenation under controlled conditions to achieve the desired product. Industrial production methods may involve similar catalytic reduction processes, ensuring high yield and purity of the compound.

Análisis De Reacciones Químicas

2,5-Diaminopyridine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: As mentioned, it can be synthesized through the reduction of nitro compounds.

Substitution: The amino groups on the pyridine ring can participate in substitution reactions, forming new compounds with different functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

2,5-Diaminopyridine hydrochloride can be compared with other similar compounds such as:

- 2,3-Diaminopyridine

- 2,4-Diaminopyrimidine

- 2,6-Diaminopyridine

- 3,4-Diaminopyridine

Each of these compounds has unique properties and applications. For example, 2,3-Diaminopyridine and 2,6-Diaminopyridine have different substitution patterns on the pyridine ring, leading to variations in their chemical reactivity and biological activity .

2,5-Diaminopyridine hydrochloride stands out due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Actividad Biológica

2,5-Diaminopyridine hydrochloride (2,5-DAP) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuromuscular disorders and as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHClN

- Molecular Weight: 145.59 g/mol

- CAS Number: 26878-35-3

2,5-DAP is a pyridine derivative featuring two amino groups at the 2 and 5 positions of the pyridine ring. This structure is crucial for its biological activity, particularly in modulating neurotransmitter release.

2,5-DAP functions primarily as a potassium channel blocker, which enhances the release of acetylcholine at neuromuscular junctions. This action is particularly beneficial in conditions where neuromuscular transmission is impaired, such as Lambert-Eaton Myasthenic Syndrome (LEMS). By blocking potassium channels, 2,5-DAP prolongs the action potential duration, leading to increased calcium influx and subsequent acetylcholine release.

Lambert-Eaton Myasthenic Syndrome (LEMS)

LEMS is an autoimmune disorder characterized by muscle weakness due to impaired neurotransmitter release. Clinical trials have demonstrated that 2,5-DAP significantly improves muscle strength in patients with LEMS.

Clinical Findings:

- Study Design: Four controlled trials involving a total of 54 participants.

- Outcomes:

- Significant improvement in muscle strength scores (QMG score).

- Enhanced compound muscle action potential (CMAP) amplitude following treatment with 2,5-DAP compared to placebo.

| Outcome Measure | Untreated Mean (QMG Score) | 2,5-DAP Mean Change | Quality of Evidence |

|---|---|---|---|

| Muscle Strength Score | 11.6 - 13.2 | +2.44 | Moderate to High |

| CMAP Amplitude (mV) | 1.7 - 3.3 | +1.36 | High |

These results indicate that 2,5-DAP can effectively enhance neuromuscular transmission and improve muscle strength in affected individuals .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyridine derivatives, including 2,5-DAP. Studies suggest that compounds with similar structures exhibit moderate antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus.

Antibacterial Activity:

- Tested Pathogens: E. coli, S. aureus, Salmonella typhi.

- Findings: Moderate activity observed; however, specific data on 2,5-DAP's effectiveness remains limited compared to other derivatives .

Case Studies and Research Findings

- Case Study on LEMS Treatment:

- Research on Structure-Activity Relationship:

Propiedades

IUPAC Name |

pyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-5(7)8-3-4;/h1-3H,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVJZIFDUIMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-35-3 | |

| Record name | 2,5-Pyridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.